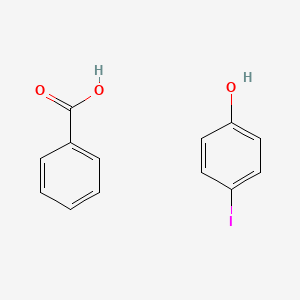

Benzoic acid;4-iodophenol

Description

Significance of Non-Covalent Interactions in Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. researchgate.net This field heavily relies on the predictable nature of non-covalent interactions to guide the self-assembly of molecular components into specific arrangements. idsi.mdmdpi.com These interactions, though weaker than covalent bonds, are highly directional and specific, making them ideal tools for constructing complex supramolecular architectures. acs.org The most prominent among these are hydrogen bonds and, increasingly, halogen bonds. rsc.orgfrontiersin.org The ability to control the formation of these bonds allows for the fine-tuning of crystal packing, which in turn influences properties such as solubility, stability, and electronic characteristics. rsc.org The understanding and application of these non-covalent forces are fundamental to the development of new materials in fields ranging from pharmaceuticals to materials science. frontiersin.orgrsc.orgnih.gov

Overview of Hydrogen Bonding in Carboxylic Acids and Phenols

Hydrogen bonding is a critical directional force in molecular assembly. libretexts.org Carboxylic acids are particularly adept at forming strong hydrogen bonds, often creating robust cyclic dimers where two molecules are held together by two hydrogen bonds between their carboxyl groups. libretexts.orgwinthrop.edu This dimerization is a very common and predictable supramolecular synthon.

Phenols, containing a hydroxyl group attached to an aromatic ring, are also proficient hydrogen bond donors. acs.org The acidity of the phenolic proton allows for the formation of strong hydrogen bonds with suitable acceptors. savemyexams.com While generally less acidic than carboxylic acids, phenols can be competitive hydrogen bond donors, especially when the acceptor site is a strong base. acs.orgsavemyexams.com The interplay and competition between carboxylic acid and phenol (B47542) hydrogen bonding are key considerations in the design of multi-component crystals. acs.org

Principles and Applications of Halogen Bonding in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. rsc.orgnih.gov This interaction, denoted as R–X···Y (where X is a halogen and Y is a Lewis base), is analogous to the more familiar hydrogen bond. acs.org The strength of the halogen bond is tunable and follows the trend I > Br > Cl > F. rsc.org The directionality of the halogen bond is a key feature, with the interaction typically being linear. acs.org

This interaction has emerged as a powerful tool in supramolecular chemistry and crystal engineering for the construction of self-assembled structures. rsc.orgrsc.org Its applications are diverse, ranging from the design of liquid crystals and conducting materials to its use in biological systems and drug discovery. acs.orgnih.gov The ability of halogen bonds to direct molecular assembly with high specificity makes them invaluable for molecular recognition processes. rsc.org

Contextualizing Benzoic Acid and 4-Iodophenol (B32979) as Supramolecular Building Blocks

Benzoic acid and 4-iodophenol are excellent examples of molecules that can act as supramolecular building blocks. Benzoic acid provides a robust carboxylic acid group, a reliable hydrogen bond donor capable of forming strong and predictable synthons. acs.orgugr.es 4-Iodophenol is a bifunctional molecule, possessing both a hydrogen bond donor (the phenolic hydroxyl group) and a halogen bond donor (the iodine atom). researchgate.netacs.org

Properties

CAS No. |

61807-37-2 |

|---|---|

Molecular Formula |

C13H11IO3 |

Molecular Weight |

342.13 g/mol |

IUPAC Name |

benzoic acid;4-iodophenol |

InChI |

InChI=1S/C7H6O2.C6H5IO/c8-7(9)6-4-2-1-3-5-6;7-5-1-3-6(8)4-2-5/h1-5H,(H,8,9);1-4,8H |

InChI Key |

ISXFMCJKOUUUQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1O)I |

Origin of Product |

United States |

Synthetic Strategies for Benzoic Acid and 4 Iodophenol Derivatives in Supramolecular Chemistry

Advanced Functionalization of Benzoic Acid Frameworks

Benzoic acid derivatives are cornerstones in supramolecular chemistry, primarily due to the carboxyl group's capacity to form strong and directional hydrogen bonds. Advanced synthetic strategies focus on introducing additional functional groups onto the aromatic ring to gain further control over the assembly process.

The precise installation of an iodine atom at the position ortho to the carboxylic acid group is a valuable transformation for creating bifunctional molecules capable of participating in both hydrogen and halogen bonding. The carboxylic acid moiety serves as an effective directing group in transition-metal-catalyzed C–H activation reactions, enabling high regioselectivity.

Recent advancements have led to efficient protocols for this transformation. One notable method employs an iridium catalyst in the absence of additives or bases, operating under remarkably mild conditions. acs.orgcsic.es This system utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which is crucial for the reaction's success. researchgate.net The iridium catalyst is tolerant of air and moisture and facilitates a catalytic cycle believed to involve Ir(III)/Ir(V) intermediates to deliver ortho-iodinated benzoic acids in high yields. acs.orgcsic.es This approach represents a significant improvement in atom economy and functional group tolerance over older methods. acs.org

Another strategy involves palladium catalysis. researchgate.netresearchgate.net While earlier palladium-catalyzed methods for ortho-iodination sometimes suffered from poor selectivity, newer systems have been developed. researchgate.netresearchgate.net For instance, a Pd(II)-catalyzed method has been developed for the ortho-iodination of benzoic acids in aqueous media, using potassium iodide (KI) as the iodine source. researchgate.net

The selective mono-iodination of benzoic acids with two equivalent ortho C-H bonds has also been achieved using an iridium catalyst. d-nb.info This method demonstrates excellent selectivity for the mono-iodinated product over the di-iodinated version, even for substrates containing other potential directing groups. d-nb.info

Table 1: Comparison of Catalytic Systems for Directed ortho-Iodination of Benzoic Acid

| Catalyst System | Iodine Source | Solvent | Key Features | Yield Range |

| Iridium(III) Complex | N-Iodosuccinimide (NIS) | HFIP | Additive- and base-free; mild conditions; air and moisture tolerant. acs.orgcsic.esresearchgate.net | High to excellent |

| Palladium(II) Acetate | Potassium Iodide (KI) | Aqueous Media | Green chemistry approach; mono-iodination. researchgate.net | Moderate to good |

| [Cp*IrCl2]2 | N-Iodosuccinimide (NIS) | HFIP | High selectivity for mono-iodination on unbiased substrates. d-nb.info | Excellent |

Halogenated benzoic acids are of paramount importance in crystal engineering and supramolecular assembly. nih.gov The halogen atom acts as a halogen bond donor, an electrophilic region on the halogen surface that can engage in a highly directional, non-covalent interaction with a halogen bond acceptor (e.g., N, O, S atoms). nih.govnih.govacs.org This interaction, when used in concert with the strong hydrogen bonding of the carboxylic acid group, allows for the programmed assembly of complex molecular networks. nih.govsemanticscholar.org

The synthesis of these derivatives can be achieved through various means. Direct halogenation of substituted benzoic acids is a common route. google.com For example, poly-halogenated benzoic acids can be synthesized by treating a substituted benzoic acid with a halogen (e.g., I₂, Br₂) and an organic strong acid catalyst in a polar solvent. google.com The oxidation of halogenated benzaldehydes also provides a straightforward route to the corresponding acids in good yields. nih.gov

The strength of the halogen bond can be tuned by changing the halogen (I > Br > Cl > F) and by modifying the electronic properties of the aromatic ring. nih.gov Fluorination of the carbon backbone, for instance, increases the Lewis acidity of an iodine or bromine substituent, making it a stronger halogen-bond donor. nih.gov This principle is exploited in designing multi-component co-crystals where predictable connectivity is desired. In these systems, a robust hydrogen-bond interaction, such as the one between a carboxylic acid and a pyridine (B92270) or aminopyrimidine, forms the primary structural motif, while weaker halogen bonds (e.g., I···N or I···O) provide structural support and organize the primary motifs into extended one- or two-dimensional architectures. nih.gov

Table 2: Examples of Halogenated Benzoic Acids in Supramolecular Assembly

| Halogenated Benzoic Acid | Interacting Partner | Primary Interaction | Secondary Interaction | Resulting Architecture |

| 4-Iodobenzoic acid | Pyridine/Aminopyrimidine Reagent | O-H···N (Hydrogen Bond) | - | 1-D Chains |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Pyridine/Aminopyrimidine Reagent | O-H···N (Hydrogen Bond) | I···N (Halogen Bond) | 2-D Networks nih.gov |

| 3,5-Dinitrobenzoic acid | 4,4'-Bipyridine | O-H···N (Hydrogen Bond) | C-H···O | Chiral Networks acs.org |

Targeted Synthesis of 4-Iodophenol (B32979) Analogues for Intermolecular Studies

4-Iodophenol is another versatile building block for supramolecular chemistry. wikipedia.org The hydroxyl group is a classic hydrogen bond donor/acceptor, while the iodine atom, positioned para to the hydroxyl group, is an effective halogen bond donor. This arrangement allows for the construction of linear, well-defined supramolecular chains and networks.

The most common and reliable laboratory synthesis of 4-iodophenol proceeds from 4-aminophenol (B1666318). wikipedia.orgorgsyn.org The process involves a diazotization reaction, where the amino group of 4-aminophenol is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures. orgsyn.orggoogle.com This intermediate diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces iodine onto the aromatic ring to yield 4-iodophenol. orgsyn.orggoogle.com The crude product is often an oil that can be purified by distillation under reduced pressure and subsequent recrystallization. orgsyn.org

An alternative, though less common, synthesis involves the reaction of salicylic (B10762653) acid with iodine, followed by decarboxylation. wikipedia.org Functionalized forms of 4-iodophenol can be prepared by modifying the parent molecule. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively, which alters its hydrogen bonding capability and introduces new functionality. Furthermore, 4-iodophenol itself serves as a key building block in coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to synthesize more complex functionalized forms like hydroxybiaryls and aryl-substituted olefins. sigmaaldrich.comscientificlabs.ie

Table 3: Key Steps in the Synthesis of 4-Iodophenol from 4-Aminophenol

| Step | Reagents | Conditions | Purpose |

| 1. Diazotization | 4-Aminophenol, Sulfuric Acid, Sodium Nitrite | 0-5 °C | Conversion of the amino group (-NH₂) to a diazonium salt (-N₂⁺). orgsyn.org |

| 2. Iodination | Diazonium Salt Solution, Potassium Iodide | Gradual warming to 75-90 °C | Displacement of the diazonium group with iodine. orgsyn.orggoogle.com |

| 3. Workup & Purification | Extraction (e.g., with chloroform), Washing, Distillation, Recrystallization | Standard lab procedures | Isolation and purification of the final 4-iodophenol product. orgsyn.org |

The unique combination of a hydrogen-bonding hydroxyl group and a halogen-bonding iodo group makes 4-iodophenol an attractive component for the design of sophisticated ligands for metal coordination complexes. nih.gov Ligands are organic molecules designed to bind to metal ions, and the properties of the resulting metal complex are dictated by the structure of both the metal and the ligand. derpharmachemica.com

The synthesis of such ligands typically involves using the hydroxyl group of 4-iodophenol as a nucleophile or as a point of attachment. For example, it can be reacted with molecules containing good leaving groups to form larger structures. The resulting ligands possess a 4-iodophenyl moiety, which can then direct the assembly of the metal complexes into higher-order structures through halogen bonding. This strategy has been explored in the field of metal-organic materials and crystal engineering. rsc.org

For instance, a 4-iodophenol unit can be incorporated into a Schiff base ligand through condensation reactions. derpharmachemica.com The resulting ligand would have a metal-binding site (e.g., an imine nitrogen and the phenolic oxygen) and a site for secondary supramolecular interactions (the iodine atom). When this ligand coordinates to a metal center, the resulting complexes can self-assemble through I···X (where X is a halogen bond acceptor on an adjacent complex) interactions, leading to the formation of coordination polymers or discrete supramolecular assemblies with desired topologies and properties. rsc.org The use of iodo-ligands in this manner is a growing area of research for creating functional materials. researcher.life

Intermolecular Interactions in Benzoic Acid and 4 Iodophenol Systems

Dominant Hydrogen Bonding Motifs

Hydrogen bonds are highly directional and relatively strong intermolecular interactions that play a pivotal role in dictating the structure of molecular crystals. In a system containing benzoic acid and 4-iodophenol (B32979), the primary hydrogen bond donors are the carboxylic acid and phenolic hydroxyl groups, while the acceptors are the carbonyl and hydroxyl oxygen atoms.

Benzoic acid possesses a strong tendency to form a robust supramolecular homosynthon known as the carboxylic acid dimer. askfilo.comaskfilo.com This interaction involves two benzoic acid molecules connecting through a pair of O-H⋯O hydrogen bonds, creating a stable eight-membered ring. askfilo.com In the solid state, benzoic acid typically exists as these dimers. askfilo.com

The stability of this dimer is a critical factor in co-crystallization attempts. rsc.org For a co-crystal to form, the intermolecular interactions between benzoic acid and the co-former (in this case, 4-iodophenol) must be able to successfully compete with the benzoic acid's propensity for self-dimerization. acs.org In some systems, the carboxylic acid dimer remains intact, and the co-former interacts with this pre-formed unit via other, weaker interactions. rsc.orgrsc.org However, for a heterosynthon to form, where the benzoic acid directly hydrogen bonds to the 4-iodophenol, the interaction energy of this new motif must be comparable to or greater than that of the homodimer.

| Interaction Type | Donor | Acceptor | Typical O···O Distance (Å) | Significance |

|---|---|---|---|---|

| Carboxylic Acid Dimer | O-H (acid) | C=O (acid) | ~2.7 | Highly stable homosynthon that often directs crystal packing. rsc.org |

The hydroxyl group of 4-iodophenol is also a potent hydrogen bond donor and acceptor. askfilo.com Phenols can form a variety of hydrogen-bonded assemblies, including simple chains and more complex ring motifs. acs.orgnih.gov In the presence of benzoic acid, the phenolic hydroxyl group can engage in heteromeric O-H⋯O hydrogen bonds with either the carbonyl or hydroxyl oxygen of the carboxylic acid group.

Studies of related systems, such as those containing both phenol (B47542) and alcohol functionalities, indicate a preference for the formation of heteromeric hydrogen bonds over homomeric interactions between like molecules. rsc.orgresearchgate.net The phenolic proton is a better hydrogen bond donor than an aliphatic alcohol's proton due to the resonance effect of the aromatic ring, which increases its acidity. researchgate.net This suggests a strong likelihood of forming a hydrogen bond where the 4-iodophenol's hydroxyl group donates its proton to an oxygen atom on the benzoic acid molecule.

| Interaction Type | Donor | Acceptor | Typical O···O Distance (Å) | Significance |

|---|---|---|---|---|

| Phenol-Acid Heterosynthon | O-H (phenol) | C=O (acid) | 2.7 - 2.8 | Key interaction for disrupting acid dimerization and forming co-crystals. |

| Phenol-Phenol Homosynthon | O-H (phenol) | O-H (phenol) | ~2.7 | A competing interaction that can lead to phase separation if stronger than heterosynthon formation. rsc.org |

While the benzoic acid/4-iodophenol system lacks nitrogen atoms, understanding the competitive landscape of hydrogen bonding is crucial in crystal engineering. When a nitrogen-based acceptor, such as a pyridine (B92270), is introduced into a system with carboxylic acids or phenols, a competition arises between O-H⋯O and O-H⋯N hydrogen bonds. rsc.org

Generally, O-H⋯N interactions are among the strongest and most reliable non-covalent bonds, often taking precedence over O-H⋯O interactions in directing supramolecular assembly. rsc.org However, this balance can be delicate and is influenced by factors such as the steric accessibility of the acceptor sites and the electronic properties of the molecules involved. researchgate.net In some cases, both types of interactions can coexist, cooperating to build more complex, higher-dimensional structures. researchgate.netrsc.org The choice of crystallization solvent can also play a critical role in determining which interaction prevails. bohrium.com

Directed Halogen Bonding in Iodine-Containing Systems

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site such as a lone pair on a heteroatom. nih.gov This interaction is highly directional, with a preference for a near-linear geometry (D-X⋯A angle ≈ 180°). wikipedia.org The strength of the interaction typically increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. wikipedia.org

In the 4-iodophenol molecule, the iodine atom is activated by the electron-withdrawing nature of the phenyl ring, making it a competent halogen bond donor. The oxygen atoms of benzoic acid's carboxylic group are effective nucleophiles and can serve as halogen bond acceptors. The formation of C-I⋯O halogen bonds is a well-established strategy in the design of supramolecular structures. semanticscholar.org

The carbonyl oxygen, in particular, is a reliable halogen bond acceptor. acs.org In crystal structures where both nitrogen and oxygen acceptors are present, C-I⋯N bonds often form preferentially, but C-I⋯O interactions are also frequently observed and can be quite strong. acs.orgacs.org These interactions can work in concert with hydrogen bonds to stabilize the crystal lattice, often forming orthogonal to the primary hydrogen-bonding motifs. nih.gov

| Interaction Type | Donor Atom | Acceptor Atom | Typical I···O Distance (Å) | Typical C-I···O Angle (°) |

|---|---|---|---|---|

| Iodine-Carbonyl | I | O (carbonyl) | 2.9 - 3.2 | 160 - 175 |

Note: The sum of the van der Waals radii for Iodine and Oxygen is approximately 3.50 Å. Observed distances are often significantly shorter, indicating a strong interaction.

In the broader context of crystal engineering with iodine-containing compounds, C-I⋯N halogen bonds are recognized as exceptionally robust and directional interactions. nih.govnih.gov They are frequently the dominant force in the self-assembly of co-crystals, capable of outcompeting other potential interactions. nsf.gov

When a molecule contains both a halogen bond donor (like C-I) and a hydrogen bond donor (like O-H), and is co-crystallized with a molecule containing a nitrogen acceptor, a direct competition between the C-I⋯N halogen bond and the O-H⋯N hydrogen bond can occur. researchgate.net The structural outcome is not always predictable and depends on a subtle balance of interaction energies and the geometric compatibility of the donor and acceptor sites. researchgate.net The high directionality and strength of the C-I⋯N bond make it a powerful tool for creating linear, one-dimensional chains and more complex networks in the solid state. bohrium.comnih.gov

Type I and Type II Halogen-Halogen Contacts

Halogen atoms, particularly the heavier ones like iodine, can participate in significant intermolecular interactions known as halogen-halogen contacts. These are categorized based on their geometry, which reflects the anisotropic distribution of electron density around the covalently bonded halogen atom. This distribution features a positive region (the σ-hole) along the extension of the C-X bond and a negative equatorial belt. The distinction between Type I and Type II contacts is crucial for understanding crystal packing. nih.gov

Type I contacts are characterized by a symmetric geometry where the two interacting halogen atoms approach each other in a way that minimizes repulsion by aligning the neutral or like-charged regions of their electrostatic potential surfaces. nih.gov This typically results in the two C-X···X angles (θ1 and θ2) being approximately equal.

Type II contacts , in contrast, are considered true halogen bonds. nih.gov In this arrangement, the electrophilic σ-hole of one iodine atom is directed towards the nucleophilic equatorial region of another. This results in an asymmetric geometry where one C-I···I angle (θ1) is close to 180°, and the other (θ2) is around 90°. The likelihood of forming these stronger, directional Type II contacts increases with the polarizability of the halogen, making them significant for iodine-containing compounds like 4-iodophenol. nih.gov

In a system involving 4-iodophenol, both types of contacts could potentially be observed, connecting molecules to form layers or other motifs that supplement the primary hydrogen-bonding network. Studies on dihalogenated phenols confirm that Type II contacts are fundamentally electrostatic and different from the weaker, van der Waals-like nature of Type I contacts. nih.gov

| Interaction Type | Characteristic Geometry (C-X···X angles) | Nature of Interaction |

| Type I | θ1 ≈ θ2 | van der Waals / Repulsion minimization |

| Type II | θ1 ≈ 170-180°, θ2 ≈ 90° | Electrostatic (Halogen Bond) |

Ancillary Non-Covalent Interactions

C-H…O and C-H…X Hydrogen Bonds

Weak hydrogen bonds involving carbon as a proton donor (C-H group) are ubiquitous in organic crystal structures. In the benzoic acid/4-iodophenol system, the aromatic C-H groups of both molecules can act as donors. The acceptors for these interactions can be the oxygen atoms of the carboxyl group on benzoic acid and the hydroxyl group on 4-iodophenol (C-H···O). These interactions are characterized by O···H distances typically in the range of 2.2 to 2.8 Å.

Furthermore, the iodine atom of 4-iodophenol can also function as a weak hydrogen bond acceptor (C-H···I). The electron-rich equatorial belt of the iodine atom can interact favorably with acidic C-H protons. These C-H···X (where X is a halogen) interactions are increasingly recognized for their role in directing molecular assembly. Theoretical calculations on similar systems estimate the energy of a C-H···O hydrogen bond to be around 8.4 kJ/mol. acs.org

| Donor | Acceptor | Interaction Type | Typical Energy Range (kJ/mol) |

| Aromatic C-H | Carbonyl Oxygen (O=C) | Weak Hydrogen Bond | ~8.4 acs.org |

| Aromatic C-H | Hydroxyl Oxygen (O-H) | Weak Hydrogen Bond | Variable |

| Aromatic C-H | Iodine (I) | Weak Hydrogen Bond | Variable |

π-π Stacking Interactions

Interactions between the aromatic rings of benzoic acid and 4-iodophenol are expected to be a significant feature of their co-crystal structure. These π-π stacking interactions arise from a combination of electrostatic and dispersion forces. libretexts.org While a face-to-face "sandwich" arrangement is often electrostatically repulsive, more common and favorable geometries include the parallel-displaced and the T-shaped (or edge-to-face) arrangements. wikipedia.org

In related co-crystal systems involving benzoic acid derivatives, π-π interactions with centroid-centroid distances ranging from 3.5 Å to over 4.8 Å have been observed, linking molecules into columns or other extended arrays. nih.govnih.gov The energy of these interactions is typically in the range of 4-20 kJ/mol. growkudos.com The precise nature and strength of the stacking can be modulated by the substituents on the rings; electron-withdrawing groups like iodine can influence the electrostatic potential of the aromatic face, affecting the interaction energy. nih.gov

| Stacking Geometry | Description | Typical Centroid-Centroid Distance |

| Parallel-Displaced | Aromatic rings are parallel but offset from one another. | 3.5 - 3.9 Å nih.gov |

| T-shaped (Edge-to-Face) | The edge of one ring (positive hydrogens) points towards the face of another (negative π-cloud). | ~4.8 Å nih.gov |

Orthogonality of Hydrogen Bonds and Halogen Bonds

A key principle in modern crystal engineering is the concept of orthogonality, where hydrogen bonds and halogen bonds can act as independent, complementary forces. nih.gov This principle suggests that both types of interactions can form simultaneously to the same acceptor atom without significant interference. nih.govnih.gov

In a benzoic acid and 4-iodophenol system, the carbonyl oxygen of the benzoic acid is an excellent acceptor for both a hydrogen bond (from the phenol's -OH group) and a halogen bond (from the iodine atom of another 4-iodophenol molecule). Structural studies on model co-crystals have demonstrated that when a hydrogen bond (N-H···O) and a halogen bond (C-I···O) form to the same carbonyl oxygen, the H···O···I angle is often close to 90° (e.g., 83.0° to 100°), confirming their geometric independence. nih.gov This orthogonality allows for the construction of robust and predictable supramolecular architectures, where strong hydrogen bonds might form chains or dimers, and halogen bonds provide the linkages that organize these primary motifs into higher-dimensional networks. nih.govnih.gov

Supramolecular Assembly and Crystal Engineering of Benzoic Acid; 4 Iodophenol Systems

Co-crystallization Approaches

Co-crystals are multi-component crystalline solids where the components, such as benzoic acid and 4-iodophenol (B32979), are present in a definite stoichiometric ratio and are linked by non-covalent interactions. nih.gov The method chosen for co-crystallization can significantly influence the final product, including its crystal structure and stoichiometry. figshare.com

Solution crystallization is a conventional and widely used method for growing high-quality single crystals suitable for structural analysis. nih.gov The process typically involves dissolving stoichiometric amounts of the co-crystal components, in this case, benzoic acid and 4-iodophenol, in a common solvent. nih.gov The selection of an appropriate solvent is critical, as it must dissolve both components to facilitate the formation of supramolecular synthons in solution. nih.govresearchgate.net

Supersaturation, the driving force for crystallization, is then induced, commonly by slow evaporation of the solvent, cooling, or addition of an anti-solvent. researchgate.net For the benzoic acid-isonicotinamide system, for instance, continuous crystallization processes have been developed by controlling supersaturation through mixing. researchgate.net The choice of solvent can also play a role in determining which polymorphic form crystallizes, as different solvents can stabilize different molecular arrangements. nih.gov

Table 1: Key Parameters in Solution Crystallization

| Parameter | Description | Relevance to Benzoic Acid; 4-Iodophenol System |

|---|---|---|

| Co-former Ratio | The stoichiometric ratio of benzoic acid to 4-iodophenol dissolved in the solvent. | Determines the stoichiometry of the resulting co-crystal adduct. |

| Solvent | A liquid capable of dissolving both components. | Influences solubility, nucleation, crystal growth, and potentially the resulting polymorphic form. |

| Temperature | Affects the solubility of the components and the rate of solvent evaporation. | Can be controlled to optimize crystal growth and size. |

| Supersaturation Method | The technique used to exceed the solubility limit (e.g., slow evaporation, cooling). | Controls the rate of crystallization and can impact crystal quality and polymorphism. |

Mechanochemistry, or grinding, has emerged as a rapid, efficient, and environmentally friendly alternative to solution-based methods for co-crystal synthesis. nih.govrsc.org This solid-state technique involves the co-grinding of the two solid components, which can lead to the formation of new crystalline phases through the breaking and forming of non-covalent bonds. nih.gov

There are two primary mechanochemical approaches:

Neat Grinding: The solid components (benzoic acid and 4-iodophenol) are ground together in a ball mill or with a mortar and pestle without any added solvent. researchgate.net

Liquid-Assisted Grinding (LAG): This involves adding a catalytic amount of a liquid to the solid mixture during grinding. The liquid can accelerate the co-crystallization process by facilitating molecular diffusion and acting as a medium for solution-mediated transformations. nih.govresearchgate.net The choice and amount of the liquid additive can be crucial for controlling the reaction pathway and achieving polymorph selectivity. researchgate.net

Mechanochemical synthesis is often very fast, with some co-crystallization reactions completing within minutes or even seconds. semanticscholar.org

Sublimation is another solvent-free technique that can be used to prepare co-crystals and access different polymorphic forms. figshare.com In a co-sublimation process, a physical mixture of benzoic acid and 4-iodophenol would be heated under vacuum. The components sublime and then co-deposit on a cold surface, forming a new co-crystalline phase. This method avoids complications related to solvent interactions and can sometimes yield polymorphs that are not accessible through solution or mechanochemical methods. figshare.com A study on co-crystals of p-benzoquinone with halophenols demonstrated that sublimation is an important technique for exploring the phase space of co-crystals, successfully yielding different polymorphs compared to solution crystallization. figshare.com

Polymorphism is the ability of a substance to exist in more than one crystalline form. nih.govijsra.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties. nih.gov The choice of crystallization method is a critical factor in polymorph discovery and control. researchgate.net

For a given co-crystal system like benzoic acid and 4-iodophenol, different techniques can yield distinct outcomes:

Polymorphism: Solution crystallization from different solvents, mechanochemical grinding (neat vs. liquid-assisted), and co-sublimation can all potentially lead to the formation of different polymorphs by providing different kinetic and thermodynamic conditions for crystal nucleation and growth. figshare.comijsra.net For example, in a study of a 4-fluorophenol–p-benzoquinone co-crystal, different polymorphs were isolated from solution crystallization versus co-sublimation. figshare.com

Adduct Formation: The stoichiometric ratio of the components in the final co-crystal (the adduct) can also be influenced by the preparation method. For instance, studies on the benzoic acid-isonicotinamide system have shown that both 1:1 and 2:1 co-crystals can be formed, with the outcome being selectively controlled by adjusting conditions in a continuous crystallization process. researchgate.net

Therefore, a systematic screening using various crystallization techniques is essential for fully exploring the structural landscape of a co-crystal system. figshare.com

Formation of Extended Supramolecular Architectures

The non-covalent interactions between benzoic acid and 4-iodophenol, primarily hydrogen and halogen bonds, are directional. This directionality is key to extending the molecular assembly from simple dimers to complex, multi-dimensional networks.

One-Dimensional Polymeric Chains

One-dimensional (1D) chains are a common supramolecular motif. In systems involving halogenated benzoic acids and complementary binding partners, these chains are often formed through a combination of interactions. For example, in the crystal structure of a cocrystal formed between 4-iodobenzoic acid and a bifunctional reagent containing both amino-pyrimidine and pyridine (B92270) groups, dimeric units are first assembled via O-H···N and N-H···O hydrogen bonds. These discrete dimeric units are then linked into 1D chains by an I···N halogen bond. This demonstrates how a secondary interaction can connect primary building blocks into a polymeric structure. Adjacent chains can further interact through weaker hydrogen bonds to form ribbons.

| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Angle (°) | Reference |

| Halogen Bond | C-I···N | 3.004 | 178 | |

| Hydrogen Bond | O-H···N | 2.675 | - | |

| Hydrogen Bond | N-H···O | 2.818 | - |

Two-Dimensional Layered Structures

The extension of supramolecular structures from one to two dimensions results in the formation of layered sheets. These 2D architectures are constructed when 1D chains are linked together through further non-covalent interactions. In a system involving 4-iodobenzoic acid, sheets can be constructed from the interplay of O–H···N, N–H···O hydrogen bonds, and I···N halogen bonds. Similarly, studies on the salts of para-substituted benzoic acids (including p-iodobenzoic acid) with 2-hydroxyethylamine show that building blocks are consolidated into 2D layers through N−H···O and O−H···O hydrogen bonds. The expectation in a benzoic acid/4-iodophenol system would be the formation of planar arrays driven by hydrogen bonding, which are then linked into layers, potentially through C-I···O or other weaker halogen bonds between the layers.

Three-Dimensional Frameworks

The culmination of hierarchical assembly is the formation of three-dimensional (3D) frameworks. These structures are created when 2D layers are interconnected. While specific 3D frameworks of a simple benzoic acid/4-iodophenol cocrystal are not detailed in the provided context, the principles can be inferred from related systems. For instance, in the crystal structure of 2-(4-Nitrophenoxy)benzoic acid, molecules first form hydrogen-bonded dimers. These dimers are then linked into a complex 3D framework through an extensive series of weaker C-H···O and C-H···π interactions. This illustrates how a hierarchy of interactions, ranging from strong hydrogen bonds to weaker contacts, can be collectively harnessed to build robust, three-dimensional architectures from relatively simple molecular components.

Spectroscopic Characterization of Intermolecular Interactions

Vibrational Spectroscopy (FTIR, Raman, SERS)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), is a powerful tool for probing the hydrogen bonds in molecular adducts. The formation of a hydrogen bond between the carboxylic acid group of benzoic acid and the hydroxyl group of 4-iodophenol (B32979) leads to distinct changes in their vibrational spectra.

Analysis of O-H and C=O Vibrations in Adducts

In the infrared spectrum of benzoic acid, the O-H stretching vibration of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a characteristic feature of the strong hydrogen bonding present in the dimeric form of benzoic acid in the solid state and in non-polar solvents. The C=O stretching vibration of the carboxylic acid group in benzoic acid is observed as a strong band, typically around 1700-1680 cm⁻¹ for the dimeric form.

For 4-iodophenol, the O-H stretching vibration of the free hydroxyl group is expected to appear as a sharper band at higher frequencies. Upon formation of a hydrogen-bonded adduct with benzoic acid, significant changes in these characteristic vibrational bands are anticipated.

Shifts and New Bands Indicating Hydrogen Bond Formation

The formation of a hydrogen bond between the hydroxyl group of 4-iodophenol (as the hydrogen bond donor) and the carbonyl oxygen of benzoic acid (as the hydrogen bond acceptor), or between the carboxylic acid O-H of benzoic acid and the phenolic oxygen of 4-iodophenol, will lead to a red shift (a shift to lower wavenumbers) of the O-H stretching bands of both participating molecules. The magnitude of this shift is generally correlated with the strength of the hydrogen bond.

Simultaneously, the C=O stretching vibration of benzoic acid is expected to experience a red shift upon hydrogen bond formation, as the bond is weakened by the donation of electron density from the carbonyl oxygen to the hydrogen bond. The appearance of new, broad absorption bands at lower frequencies can also be indicative of the formation of the hydrogen-bonded complex.

Concentration-Dependent Spectroscopic Analysis of Interactions

By systematically varying the concentrations of benzoic acid and 4-iodophenol in an inert solvent and monitoring the changes in the vibrational spectra, the equilibrium between the free molecules and the hydrogen-bonded adduct can be studied. As the concentration of the interacting species increases, the intensity of the bands corresponding to the hydrogen-bonded complex is expected to increase, while the intensity of the bands for the free molecules will decrease. This concentration-dependent analysis allows for a qualitative and, in some cases, quantitative assessment of the intermolecular association.

Table 1: Expected Vibrational Frequency Shifts upon Hydrogen Bond Formation between Benzoic Acid and 4-Iodophenol

| Vibrational Mode | Typical Frequency (Free Molecule) | Expected Shift upon H-Bonding |

| Benzoic Acid O-H Stretch | ~3300-2500 cm⁻¹ (broad) | Red Shift (to lower cm⁻¹) |

| 4-Iodophenol O-H Stretch | Higher frequency (sharper) | Red Shift (to lower cm⁻¹) |

| Benzoic Acid C=O Stretch | ~1700-1680 cm⁻¹ | Red Shift (to lower cm⁻¹) |

Note: The exact frequencies and magnitudes of the shifts are dependent on the specific experimental conditions (e.g., solvent, temperature).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for studying intermolecular interactions, providing information on the electronic environment of specific nuclei within the molecules.

Chemical Shift Perturbations in Complex Formation

The formation of a hydrogen bond leads to changes in the electron density around the involved nuclei, resulting in perturbations of their chemical shifts in the NMR spectrum. For the benzoic acid and 4-iodophenol adduct, the proton of the carboxylic acid group and the proton of the phenolic hydroxyl group are directly involved in the hydrogen bond and are therefore expected to show the most significant chemical shift changes.

Quantitative Assessment of Association Constants

NMR titration experiments can be employed to quantitatively determine the association constant (Kₐ) for the formation of the benzoic acid-4-iodophenol complex. This is achieved by monitoring the chemical shift of a specific proton (e.g., the hydroxyl proton) as a function of the concentration of the binding partner. By fitting the resulting binding isotherm to an appropriate binding model, the association constant can be calculated, providing a quantitative measure of the strength of the intermolecular interaction.

Table 2: Expected ¹H NMR Chemical Shift Perturbations upon Complex Formation

| Proton | Expected Chemical Shift Change |

| Benzoic Acid Carboxyl Proton | Significant Downfield Shift |

| 4-Iodophenol Hydroxyl Proton | Significant Downfield Shift |

| Aromatic Protons | Minor Shifts (Upfield or Downfield) |

Note: The magnitude of the chemical shift perturbation is dependent on the strength of the interaction and the equilibrium concentration of the complex.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. actascientific.commdpi.com For the benzoic acid-4-iodophenol adduct, DFT calculations provide a foundational understanding of its molecular and electronic characteristics.

Geometry Optimization and Conformational Analysis of Molecular Adducts

Geometry optimization is a fundamental DFT procedure to determine the most stable, lowest-energy structure of a molecule or molecular complex. actascientific.commdpi.com For the benzoic acid-4-iodophenol adduct, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

The primary interaction holding the adduct together is the hydrogen bond between the carboxylic acid group of benzoic acid and the hydroxyl group of 4-iodophenol (B32979). Theoretical studies on similar hydrogen-bonded dimers, such as those of 4-substituted benzoic acids, have been performed at various levels of theory like MP2, DFT, and HF using basis sets such as 6-311++G(d,p) to determine stable conformations. scispace.comresearchgate.net Such calculations for the benzoic acid-4-iodophenol system would identify key geometric parameters, including:

The O-H···O hydrogen bond length and angle.

The planarity or torsion angles between the two aromatic rings.

Changes in bond lengths within the benzoic acid and 4-iodophenol monomers upon complex formation.

Conformational analysis would explore different possible spatial arrangements of the two molecules to identify the global minimum energy conformation, providing a detailed three-dimensional picture of the adduct.

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For the benzoic acid-4-iodophenol adduct, an MEP surface analysis would typically reveal:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized on the oxygen atoms of the carbonyl and hydroxyl groups.

Positive Regions (Blue): These electron-poor areas indicate sites for nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the carboxylic acid group. researchgate.net

Halogen Bonding Potential: The iodine atom on the 4-iodophenol may exhibit a region of positive electrostatic potential on its outermost portion, known as a σ-hole, making it a potential halogen bond donor.

The MEP surface provides critical insights into where and how the adduct might interact with other molecules.

Elucidation of Electron Densities via Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM analysis, is a method used to analyze the electron density topology to characterize chemical bonding, particularly non-covalent interactions like hydrogen bonds. ijnc.irresearchgate.net The analysis focuses on identifying bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

For the benzoic acid-4-iodophenol adduct, AIM analysis would be applied to the hydrogen bond and other potential intermolecular interactions. Key parameters calculated at the BCP of the O-H···O hydrogen bond would include:

Electron Density (ρ): The magnitude of ρ at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces. researchgate.net

This analysis provides a quantitative measure of the strength and nature of the intermolecular forces stabilizing the adduct.

Understanding Proton Transfer Dynamics in Hydrogen-Bonded Systems

Hydrogen-bonded systems involving carboxylic acids and phenols are classic models for studying proton transfer (PT), a fundamental process in chemistry and biology. acs.orgnih.gov Theoretical studies can map the potential energy surface (PES) for the movement of the proton from the donor (benzoic acid) to the acceptor (4-iodophenol).

Computational investigations into the proton transfer dynamics of the benzoic acid-4-iodophenol system would involve:

Calculating the Proton Transfer Barrier: Determining the energy barrier for the proton to move from the carboxylic oxygen to the phenolic oxygen. A high barrier suggests that proton transfer is unlikely under normal conditions, while a low barrier might indicate a facile process or even a proton-sharing situation.

Analyzing Tautomeric Forms: Investigating the relative stability of the neutral hydrogen-bonded complex versus the ionic pair that would result from proton transfer (benzoate anion and protonated 4-iodophenol cation).

Simulating Reaction Pathways: Studies on related phenol-carboxylate complexes have explored reaction pathways for proton transfer, providing a framework for understanding how the process would occur in this specific adduct. fu-berlin.de

These calculations are crucial for determining whether the interaction is a simple hydrogen bond or involves a more complex proton transfer equilibrium.

Energetic Analysis of Intermolecular Interactions

A key aspect of theoretical chemistry is the quantification of the forces holding molecular complexes together. For the benzoic acid-4-iodophenol adduct, this involves calculating the interaction energy, which represents the energetic stabilization gained upon forming the complex from the individual monomers.

The interaction energy (E_int) is typically calculated as the difference between the total energy of the optimized adduct and the sum of the energies of the individual, isolated monomers.

Eint = E(adduct) - (E(benzoic acid) + E(4-iodophenol))

To obtain a more accurate value, this energy is often corrected for Basis Set Superposition Error (BSSE). Theoretical studies on benzoic acid dimers have used this approach to quantify the strength of hydrogen bonds. scispace.comresearchgate.net The resulting interaction energy provides a direct measure of the stability of the adduct.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structure of a compound and its physicochemical properties. researchgate.net These models are typically developed for a series of related compounds to predict the properties of new, unsynthesized molecules.

While a QSPR model would not be developed for the single benzoic acid-4-iodophenol adduct, such models are frequently created for classes of compounds like benzoic acid derivatives or phenol (B47542) derivatives. nih.govnih.govtandfonline.comnih.gov A QSPR study for a series of phenol or benzoic acid derivatives would involve:

Data Set Collection: Assembling a list of compounds with experimentally measured property values.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, topological, electronic, and physicochemical features.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of the calculated descriptors with the experimental property.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Prediction of Acidity Constants Based on Molecular Descriptors

The prediction of acidity constants (pKa) for chemical compounds through computational methods is a significant area of research, offering a valuable alternative to experimental determination. For benzoic acid and 4-iodophenol, Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties, can be employed. These models utilize a variety of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and electronic properties.

The acidity of phenols and benzoic acids is influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide or benzoate (B1203000) ion, while electron-donating groups decrease acidity. pharmacyfreak.comsips.org.inpharmaguideline.com For 4-iodophenol, the iodine atom acts as an electron-withdrawing group through its inductive effect, which is expected to increase its acidity compared to phenol.

Various molecular descriptors can be used to build QSPR models for pKa prediction. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. For substituted phenols and benzoic acids, quantum-chemical descriptors derived from methods like Density Functional Theory (DFT) have proven to be particularly useful. researchgate.netneliti.com These descriptors can include atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A general approach to predicting the pKa of benzoic acid and 4-iodophenol would involve the following steps:

Dataset Collection: A dataset of structurally diverse substituted phenols and benzoic acids with experimentally determined pKa values would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical model that correlates the descriptors with the pKa values. semanticscholar.org

Model Validation: The predictive power of the developed model would be assessed using internal and external validation techniques.

pKa Prediction: The validated model would then be used to predict the pKa values for benzoic acid and 4-iodophenol.

Table 1: Examples of Molecular Descriptors Used in pKa Prediction for Phenols and Benzoic Acids

| Descriptor Category | Example Descriptors | Relevance to Acidity |

| Quantum-Chemical | Atomic charge on the acidic hydrogen, HOMO/LUMO energies, Electrostatic potential | Reflects the ease of proton donation and the stability of the conjugate base. |

| Topological | Wiener index, Balaban index | Encodes information about molecular branching and connectivity. |

| Constitutional | Molecular weight, Number of specific atom types | Provides basic information about the molecular composition. |

| Electronic | Hammett constants (σ) | Quantifies the electronic effect (electron-donating or -withdrawing) of substituents. pharmacyfreak.com |

It is important to note that the accuracy of the predicted pKa values is highly dependent on the quality of the dataset, the choice of descriptors, and the statistical method used for model development. neliti.com

Molecular Dynamics (MD) Simulations and Molecular Docking Studies

Simulation of Interaction Dynamics in Supramolecular Assemblies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into the dynamics and interactions at an atomic level. In the context of the "Benzoic acid;4-iodophenol" system, MD simulations can be employed to investigate the formation and stability of their supramolecular assemblies. These assemblies are primarily driven by non-covalent interactions, with hydrogen bonding playing a crucial role. nih.gov

The formation of a co-crystal between benzoic acid and 4-iodophenol would likely involve hydrogen bonds between the carboxylic acid group of benzoic acid and the hydroxyl group of 4-iodophenol. MD simulations can track the trajectories of individual atoms over time, allowing for the observation of the formation, breaking, and persistence of these hydrogen bonds. researchgate.net

A typical MD simulation protocol for the "Benzoic acid;4-iodophenol" system would involve:

System Setup: A simulation box is created containing multiple molecules of benzoic acid and 4-iodophenol, often in a solvent like water or a non-polar solvent to mimic different environments.

Force Field Selection: An appropriate force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. Force fields like AMBER or CHARMM are commonly used for organic molecules.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated and equilibrated at the desired temperature and pressure to reach a stable state.

Production Run: A long simulation is performed to collect data on the system's dynamics.

Identification of Key Interacting Residues and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in the context of drug discovery to predict the binding of a small molecule ligand to a protein receptor, the principles of molecular docking can also be applied to understand the interactions between smaller organic molecules, such as benzoic acid and 4-iodophenol.

In a hypothetical scenario where this complex interacts with a biological macromolecule, such as an enzyme, molecular docking could be used to identify the key amino acid residues in the protein's active site that interact with the "Benzoic acid;4-iodophenol" complex. niscpr.res.innih.gov The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity.

The results of a molecular docking study would typically include:

Binding Poses: The most favorable three-dimensional orientations of the "Benzoic acid;4-iodophenol" complex within the binding site.

Binding Affinity: A numerical score that estimates the strength of the interaction.

Interacting Residues: A list of the amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the complex. d-nb.infomdpi.com

For example, the carboxylic acid group of benzoic acid could form hydrogen bonds with polar amino acid residues like serine or threonine, while the aromatic rings of both molecules could engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine. The iodine atom of 4-iodophenol might also participate in halogen bonding with electron-donating residues.

Table 2: Potential Interacting Residues and Binding Modes for a Benzoic Acid-4-Iodophenol Complex with a Hypothetical Protein Receptor

| Interacting Moiety of the Complex | Type of Interaction | Potential Interacting Amino Acid Residues |

| Benzoic Acid (Carboxylic Acid) | Hydrogen Bond | Arginine, Lysine, Histidine, Serine, Threonine |

| 4-Iodophenol (Hydroxyl Group) | Hydrogen Bond | Aspartate, Glutamate, Serine, Threonine |

| Aromatic Rings (Both) | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| 4-Iodophenol (Iodine Atom) | Halogen Bond | Electron-rich residues (e.g., backbone carbonyls) |

These computational predictions can guide further experimental studies, such as site-directed mutagenesis, to validate the importance of the identified interacting residues.

Electronic Structure and Acidity Aspects Relevant to Supramolecular Behavior

Electronic Structure Analysis of Benzoic Acid and 4-Iodophenol (B32979) Moieties in Complexes

To understand the interactions between benzoic acid and 4-iodophenol within a complex, a detailed analysis of their electronic structure is essential. This is typically achieved through quantum chemical calculations, such as Density Functional Theory (DFT), which can elucidate the distribution of electron density, molecular orbital interactions, and the nature of intermolecular bonding. actascientific.comresearchgate.net

Advanced computational methods are employed to characterize the interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to define atomic interactions. The presence of a bond critical point (BCP) between a hydrogen atom of one molecule and an electronegative atom (like oxygen) of another is a key indicator of a hydrogen bond. researchgate.net The properties at the BCP, such as electron density and its Laplacian, provide quantitative information about the strength and nature of the bond. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into orbital interactions. For a hydrogen-bonded complex of benzoic acid and 4-iodophenol, this analysis can quantify the charge transfer from the lone pair of the oxygen atom (the hydrogen bond acceptor) to the antibonding orbital of the O-H bond (the hydrogen bond donor). researchgate.net This charge transfer energy is a measure of the hydrogen bond's strength.

These analyses reveal how the electron distribution on each molecule is perturbed upon complex formation, highlighting the specific atoms and orbitals involved in the stabilizing intermolecular interactions.

Influence of Substituent Effects on Acidity (pKa) of Phenols and Benzoic Acids

The acidity of the carboxylic acid group in benzoic acid and the hydroxyl group in 4-iodophenol, quantified by their pKa values, is crucial for their role as hydrogen bond donors. The relative acidity of these groups is significantly influenced by the electronic effects of substituents on the aromatic rings.

Substituents on an aromatic ring alter the acidity of a functional group by withdrawing or donating electron density, which in turn stabilizes or destabilizes the conjugate base formed upon deprotonation.

Inductive Effect (-I): This effect involves the transmission of charge through sigma bonds. Halogens are more electronegative than carbon and therefore exert an electron-withdrawing inductive effect. actascientific.com This effect pulls electron density away from the acidic proton's bond (O-H), weakening it and making the proton easier to remove. It also helps to disperse the negative charge on the resulting anion (phenoxide or carboxylate), thereby stabilizing it. The closer the substituent is to the carboxyl or hydroxyl group, the stronger its inductive effect.

Resonance Effect (+R/-R): This effect involves the delocalization of electrons through the pi system of the aromatic ring. While halogens have lone pairs that can be donated to the ring (a +R effect), their electron-withdrawing inductive effect (-I) is generally more dominant in influencing acidity. Electron-withdrawing groups like nitro groups (-NO2) strongly increase acidity through both inductive and resonance effects (-I and -R), as they delocalize the negative charge of the conjugate base across the ring. nih.gov

For 4-iodophenol, the iodine atom exerts a -I effect, which increases its acidity compared to phenol (B47542). This stabilization of the phenoxide ion makes 4-iodophenol a stronger acid. Similarly, electron-withdrawing substituents on benzoic acid increase its acidity by stabilizing the benzoate (B1203000) anion.

| Compound | Substituent | Effect of Substituent | Approximate pKa |

|---|---|---|---|

| Phenol | -H | Reference | 10.0 |

| 4-Iodophenol | -I | Electron-withdrawing (-I) | 9.3 |

| 4-Nitrophenol | -NO2 | Strongly electron-withdrawing (-I, -R) | 7.2 |

| Benzoic Acid | -H | Reference | 4.2 |

| 4-Nitrobenzoic Acid | -NO2 | Strongly electron-withdrawing (-I, -R) | 3.4 |

Intermolecular hydrogen bonding can have a profound effect on the pKa values of acidic and basic groups. The formation of a hydrogen bond to the oxygen of a hydroxyl or carboxyl group can alter the electron density around the acidic proton.

The stabilization of the conjugate base is a key factor. If intermolecular hydrogen bonds stabilize the negatively charged anion more than they stabilize the neutral acid, the acidity of the compound will increase (pKa will decrease). acs.org For instance, the solvation of a carboxylate anion by hydrogen-bonding solvents stabilizes the charge, facilitating deprotonation. Conversely, if hydrogen bonding stabilizes the neutral acid form more significantly, it can lead to a decrease in acidity (an increase in pKa). researchgate.net In non-aqueous environments, the formation of strong hydrogen bonds can lead to significant shifts in pKa, an effect that is critical in enzymatic catalysis and supramolecular chemistry. nih.gov

Correlation between Electronic Properties and Interaction Strength

There is a direct and quantifiable correlation between the electronic properties of the interacting molecules and the strength of the resulting intermolecular interactions. In the context of the benzoic acid and 4-iodophenol complex, this relationship is most evident in the hydrogen bonds that form between them.

Studies using DFT have demonstrated that molecular properties related to the acidity of a hydrogen bond donor are linearly correlated with the properties of the hydrogen bond itself. researchgate.netnih.gov Specifically, a lower pKa value of the donor (e.g., benzoic acid) is associated with:

A longer and weaker O-H covalent bond.

A higher O-H bond stretching frequency in the infrared spectrum.

A shorter and stronger intermolecular hydrogen bond.

A greater hydrogen bond energy.

This correlation exists because a more acidic compound has a more polarized O-H bond and its conjugate base is more stable. This greater polarity and stability of the conjugate base lead to a stronger electrostatic and charge-transfer interaction with a hydrogen bond acceptor. A linear relationship has also been observed between the increase in hydrogen-bond energy and the decrease in the difference in pKa (ΔpKa) between the hydrogen bond donor and acceptor. nih.gov

| Property of Acid (H-Bond Donor) | Trend | Effect on Hydrogen Bond |

|---|---|---|

| Acidity (Ka) | Increases | Strength Increases |

| pKa | Decreases | Strength Increases |

| O-H Covalent Bond Length | Increases | Strength Increases |

| Intermolecular H-Bond Length | Decreases | Strength Increases |

| H-Bond Energy | Increases | Strength Increases |

Therefore, the electronic effects of the iodine substituent in 4-iodophenol and the inherent electronic structure of the carboxyl group in benzoic acid directly modulate their acidities, which in turn dictates the geometry and energetic stability of the hydrogen bonds they form in a supramolecular complex.

Future Directions and Advanced Concepts in Benzoic Acid; 4 Iodophenol Supramolecular Systems

Rational Design of Multi-Component Crystalline Materials

The rational design of multi-component crystalline materials, such as co-crystals and salts, is a primary goal in crystal engineering. This approach aims to control the assembly of molecules in the solid state to produce materials with desired physicochemical properties. For the benzoic acid; 4-iodophenol (B32979) system, rational design moves beyond simply combining the two components and observing the result. It involves a deliberate strategy to create new multi-component systems (ternary, quaternary, etc.) by introducing additional, carefully selected molecules to modulate the supramolecular structure and, consequently, its properties.

The design process is guided by an understanding of supramolecular synthons—robust and predictable patterns of non-covalent interactions. In the benzoic acid and 4-iodophenol system, the primary interactions are the hydrogen bond between the carboxylic acid of benzoic acid and the hydroxyl group of 4-iodophenol, and the halogen bond involving the iodine atom. Rational design would involve selecting a third component that can predictably interact with either the benzoic acid or the 4-iodophenol without disrupting the primary hydrogen bond, or by forming a competing, yet desirable, interaction.

Key Strategies for Rational Design:

Synthon-Based Approach: Identifying and utilizing the most reliable intermolecular interactions (supramolecular synthons) to guide the assembly process. For instance, the carboxylic acid dimer synthon of benzoic acid could be competed with by introducing a potent hydrogen bond acceptor.

Property-Driven Design: Selecting additional components based on the desired final property. For example, if enhanced thermal stability is the goal, a rigid, planar molecule capable of π-π stacking with the existing aromatic rings might be introduced.

Polymorph Control: Using additives or different co-formers to steer crystallization towards a specific polymorphic form with advantageous properties.

The table below outlines a hypothetical rational design strategy for a ternary system based on benzoic acid and 4-iodophenol.

| Design Goal | Third Component (Example) | Rationale for Selection | Anticipated Supramolecular Interactions |

| Enhanced Solubility | Pyridine (B92270) | A strong hydrogen bond acceptor to disrupt benzoic acid dimers and interact with the phenol's hydroxyl group. | O-H···N (Phenol-Pyridine), N-H···O (potential proton transfer), C-I···π (Iodine-Pyridine ring) |

| Modified Optical Properties | Naphthalene (B1677914) | A polycyclic aromatic hydrocarbon to introduce π-π stacking interactions. | π-π stacking between naphthalene and the phenyl rings of benzoic acid and/or 4-iodophenol. |

| Creation of a Porous Framework | 1,4-Diethynylbenzene | A rigid, linear molecule to act as a spacer between benzoic acid-4-iodophenol units. | C-H···O (ethynyl-carbonyl), C-I···π (halogen bond to alkyne). |

Exploring New Non-Covalent Interactions within the System

While the primary O-H···O hydrogen bond and potential C-I···O halogen bond are the foundational interactions in the benzoic acid; 4-iodophenol system, a deeper understanding requires exploring a wider range of weaker, yet influential, non-covalent forces. The interplay of these diverse interactions ultimately dictates the final crystal packing and the material's properties. Future research will focus on identifying, quantifying, and eventually controlling these subtle forces.

The iodine atom on 4-iodophenol is a key player, capable of forming not just one, but a variety of halogen bonds. Its electrophilic tip (σ-hole) can interact with various Lewis bases. Beyond the classic C−I···O (carbonyl) interaction, possibilities include C−I···π interactions with the electron-rich aromatic rings and even weaker C−I···I or C−I···H contacts. Similarly, the aromatic rings of both molecules can engage in π-π stacking (both parallel-displaced and T-shaped) and C-H···π interactions.

A comprehensive analysis of the crystal structure would involve computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which can visualize and characterize even very weak interactions that are not obvious from geometric criteria alone.

The following table summarizes the potential non-covalent interactions within the benzoic acid; 4-iodophenol system that warrant further exploration.

| Interaction Type | Donor Group | Acceptor Group | Potential Influence on Structure |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Phenolic Oxygen (-OH) | Primary driving force for co-crystal formation; formation of acid-phenol heterodimers. |

| Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Alternative primary binding motif. | |

| Halogen Bond | Iodine (-I) | Carbonyl Oxygen (C=O) | Directional interaction influencing crystal packing and stability. |

| Iodine (-I) | Aromatic π-system | Controls the orientation of molecules, leading to layered or complex 3D structures. | |

| π-π Stacking | Phenyl Ring (Benzoic Acid) | Phenyl Ring (4-Iodophenol) | Contributes to packing efficiency and thermal stability. |

| C-H···π | Aromatic C-H | Aromatic π-system | Further stabilizes the crystal lattice through weak electrostatic interactions. |

| C-H···O | Aromatic C-H | Carbonyl/Phenolic Oxygen | Fine-tunes molecular arrangement and conformation. |

Integration with Artificial Intelligence and Machine Learning for Crystallization Prediction

A significant challenge in co-crystal development is the vast number of potential co-former combinations, making exhaustive experimental screening impractical and costly. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this challenge by predicting the likelihood of co-crystal formation.

For the benzoic acid; 4-iodophenol system, ML models can be trained on large databases of known successful and failed co-crystallization experiments. These models use molecular descriptors—numerical representations of a molecule's physical, chemical, or electronic properties—as input. By analyzing the descriptors of benzoic acid, 4-iodophenol, and potentially thousands of other molecules, the algorithm learns the complex patterns that govern successful co-crystal formation.

The future in this area involves developing highly specialized models. Instead of a general co-crystal prediction model, one could be trained specifically on datasets rich in halogenated compounds and carboxylic acids. Such a model would be more attuned to the specific features governing halogen and hydrogen bonding, providing more accurate predictions for systems like benzoic acid; 4-iodophenol.

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for benzoic acid and 4-iodophenol?

- Benzoic Acid : Synthesized via oxidation of benzyl alcohol using KMnO₄ in an acidic aqueous medium. Excess KMnO₄ ensures complete reaction, and sulfuric acid provides the required H⁺ ions .

- 4-Iodophenol : Typically prepared by iodination of phenol derivatives. For example, 4-iodophenol (99% purity) is synthesized through electrophilic substitution reactions under controlled iodinating agents like iodine monochloride .

- Validation : Purity is confirmed via HPLC, NMR, or melting point analysis (e.g., 4-iodophenol melts at 92–94°C) .

Q. Which analytical techniques are suitable for quantifying benzoic acid in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Used for food matrices (e.g., milk, sunscreen) with high repeatability (RSD <2% for 4 ppm standards) .

- Square Wave Voltammetry (SWV) : Effective in cosmetic samples (e.g., sunscreen) with detection limits as low as 0.1 µM using boron-doped diamond electrodes .

- LC-MS : Provides high sensitivity for trace analysis in biological samples, enabling metabolite identification .

Q. How can researchers ensure accurate solubility and dissociation measurements for benzoic acid?

- Use conductometric studies in mixed solvents (e.g., water-methanol systems) with purified reagents. Temperature control and calibration against known standards are critical .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties of benzoic acid be resolved?

- Sublimation enthalpy (ΔsubH) values vary (86–92 kJ/mol) due to methodologies:

- Thermogravimetric Analysis (TG-TS) : Yields 90.9 kJ/mol at 340–410 K .

- Knudsen Effusion (ME) : Reports 88.1 kJ/mol at 293–311 K .

Q. What experimental strategies mitigate side reactions during benzoic acid-to-phenol conversions?

- Catalyst Optimization : Use trifluoromethanesulfonic acid to enhance selectivity .

- Reaction Conditions : Low temperatures (e.g., room temperature) and controlled stoichiometry reduce byproducts like over-iodinated derivatives .

Q. How do substituent positions influence benzoic acid’s acid dissociation constant (pKa)?

- Electron-Withdrawing Groups (e.g., -I in 4-iodophenol) : Lower pKa by stabilizing deprotonation.

- Measurement Methods : Use potentiometric titration in aqueous buffers or spectroscopic analysis (UV-Vis) in non-aqueous systems .

Methodological Challenges and Data Analysis

Q. What are the limitations of SWV vs. LC-MS for benzoic acid detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.